![molecular formula C6H6N2O3 B127093 4-Amino-3-nitrophenol CAS No. 610-81-1](/img/structure/B127093.png)
4-Amino-3-nitrophenol
Overview
Description
4-Amino-3-nitrophenol is an organic compound with the chemical formula C6H6N2O3 . It is a yellow crystalline powder that is widely used in the production of dyes, pigments, and pharmaceuticals . It is also used as a matrix during visible matrix-assisted laser desorption/ionization mass spectrometry .
Synthesis Analysis
4-Amino-3-nitrophenol can be synthesized by various methods, including the reduction of 4-nitro-3-aminophenol using a reducing agent such as sodium dithionite or sodium borohydride . The reaction is carried out in an alkaline medium, and the product is isolated by filtration and recrystallization .
Molecular Structure Analysis
The molecular structure of 4-Amino-3-nitrophenol is represented by the formula C6H6N2O3 . Its molecular weight is 154.1234 . The IUPAC Standard InChI is InChI=1S/C6H6N2O3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H,7H2 .
Chemical Reactions Analysis
One of the most common reactions of 4-nitrophenol is reduction of the nitro group to amine. 4-nitrophenol can be reduced to 4-aminophenol under a variety of conditions . Common reducing agents include sodium dithionite, zinc, and iron in concentrated HCl or hydrogen gas .
Physical And Chemical Properties Analysis
4-Amino-3-nitrophenol is a yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, and acetone . It has a melting point of 150-154 °C .
Scientific Research Applications
Analytical Chemistry
4-Amino-3-nitrophenol: is utilized as an analytical standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) . Its role as a standard helps in the quantification and identification of substances within a sample, ensuring accuracy and precision in analytical results.
Pharmaceutical Synthesis
This compound serves as an intermediate in the synthesis of pharmaceuticals such as analgesics, antipyretics, and anti-inflammatory drugs . Notably, it is used as a starting material for the synthesis of paracetamol , a widely used over-the-counter medication .
Material Science
In material science, 4-Amino-3-nitrophenol is employed as a matrix during visible matrix-assisted laser desorption/ionization mass spectrometry . This technique is crucial for analyzing large biomolecules, which are difficult to ionize by other mass spectrometry methods.
Dye and Pigment Industry
The compound is instrumental in producing various dyes and pigments, including acid dyes, azo dyes, and disperse dyes . It acts as a diazotizing agent for synthesizing azo dyes, which are extensively used in the textile industry .
Biochemical Research
4-Amino-3-nitrophenol: is used in biochemical research for developing analytical methods and studying dermal absorption under oxidative and non-oxidative conditions . This research is vital for understanding the toxicokinetics of chemicals in consumer products.
Environmental Science
The compound’s derivatives are involved in environmental science research, particularly in studies focusing on the reduction of nitrophenol compounds and their impact on water contamination . Such research is essential for developing methods to decontaminate water and improve environmental health.
Safety and Hazards
4-Amino-3-nitrophenol is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Future Directions
4-Amino-3-nitrophenol is a versatile compound that finds application in various industries, including the dye and pigment, pharmaceutical, and organic synthesis industries . Future research may focus on optimizing its synthesis and expanding its applications, particularly in the field of sustainable energy and environmental remediation .
Mechanism of Action
Target of Action
4-Amino-3-nitrophenol is primarily utilized as an ingredient in hair dye colorants . It has been used in the synthesis of benzimidazole-based Factor Xa inhibitors . Factor Xa is a trypsin-like serine protease playing a pivotal role in the blood coagulation cascade .
Mode of Action
For instance, in the case of Factor Xa inhibitors, it likely interacts with the active site of the enzyme, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the blood coagulation process .
Biochemical Pathways
Given its use in the synthesis of factor xa inhibitors, it can be inferred that it may influence the blood coagulation cascade .
Pharmacokinetics
The total dermal absorption rates of 4-Amino-3-nitrophenol under non-oxidative (1%) and oxidative (1.5%) conditions were determined to be 5.62 ± 2.19% and 2.83 ± 1.48%, respectively .
Result of Action
Given its role in the synthesis of factor xa inhibitors, it can be inferred that it may have an anticoagulant effect .
Action Environment
The action of 4-Amino-3-nitrophenol can be influenced by various environmental factors. For instance, its absorption can be affected by the condition of the skin, such as whether it is intact or damaged . Furthermore, its stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other substances .
properties
IUPAC Name |
4-amino-3-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXUIDYRTHQTET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209864 | |
Record name | 4-Amino-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-nitrophenol | |
CAS RN |
610-81-1 | |
Record name | 4-Amino-3-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 610-81-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400380 | |
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Record name | 4-Amino-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.307 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-AMINO-3-NITROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5WY41Q95Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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